molecular formula C14H15N3O2 B7788647 Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate

Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate

Cat. No.: B7788647
M. Wt: 257.29 g/mol
InChI Key: LOLSIQDHBZSPBL-BACKHADUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their strong adhesive properties and are widely used in medical, industrial, and household applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by the addition of methylhydrazine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of ethyl 3-(2-(benzyl)-1-methylhydrazinyl)-2-aminoacrylate.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.

    Medicine: Explored for its use in drug delivery systems and tissue adhesives.

    Industry: Utilized in the production of high-strength adhesives and sealants.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate moiety rapidly polymerizes in the presence of moisture, leading to the formation of a rigid polymer network. This property is particularly useful in adhesive applications, where rapid bonding and high strength are required. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate can be compared with other cyanoacrylate derivatives, such as:

    Methyl 2-cyanoacrylate: Known for its use in superglue, it has a faster setting time but lower flexibility compared to ethyl derivatives.

    Butyl 2-cyanoacrylate: Used in medical applications for wound closure, it offers greater flexibility and lower toxicity.

    Octyl 2-cyanoacrylate: Also used in medical applications, it provides a balance between setting time and flexibility.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced adhesive strength and potential antimicrobial activity.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry Its unique chemical structure and properties make it a valuable subject of scientific research and industrial applications

Properties

IUPAC Name

ethyl (E)-3-[[(E)-benzylideneamino]-methylamino]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3/b13-11+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLSIQDHBZSPBL-BACKHADUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)/N=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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